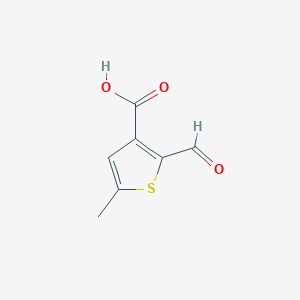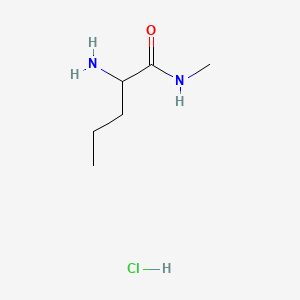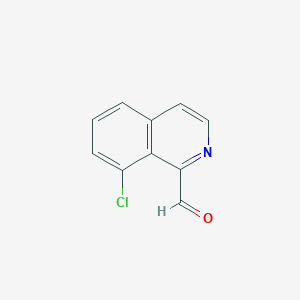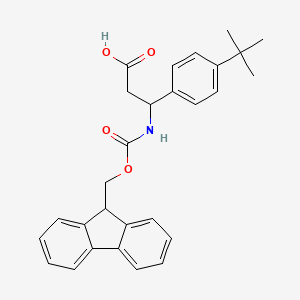
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound that features a cyclopropyl group, an imidazole ring, and a methylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Attachment of the Methylamino Group: The methylamino group can be introduced through reductive amination, where a carbonyl compound reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl group, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the imidazole ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl group or the imidazole ring.
Reduction: Reduced forms of the imidazole ring or the carbonyl group.
Substitution: Substituted derivatives at the imidazole ring or the amide group.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
作用机制
The mechanism of action of 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or ion channels, thereby modulating their activity. The imidazole ring is known to interact with metal ions and can act as a ligand in coordination chemistry.
相似化合物的比较
Similar Compounds
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(ethylamino)propanamide: Similar structure but with an ethylamino group instead of a methylamino group.
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(dimethylamino)propanamide: Similar structure but with a dimethylamino group instead of a methylamino group.
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(hydroxyamino)propanamide: Similar structure but with a hydroxyamino group instead of a methylamino group.
Uniqueness
The uniqueness of 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, imidazole ring, and methylamino group allows for unique interactions with molecular targets and distinct reactivity patterns in chemical reactions.
属性
分子式 |
C10H16N4O |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
2-cyclopropyl-3-imidazol-1-yl-2-(methylamino)propanamide |
InChI |
InChI=1S/C10H16N4O/c1-12-10(9(11)15,8-2-3-8)6-14-5-4-13-7-14/h4-5,7-8,12H,2-3,6H2,1H3,(H2,11,15) |
InChI 键 |
IWSVGMJNMHRFNL-UHFFFAOYSA-N |
规范 SMILES |
CNC(CN1C=CN=C1)(C2CC2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate](/img/structure/B15325436.png)

![Spiro[2.5]octane-6-thiol](/img/structure/B15325464.png)







